molecular formula C12H10O B8524334 3,8-Dihydrocyclopent[a]inden-1[2H]-one

3,8-Dihydrocyclopent[a]inden-1[2H]-one

Número de catálogo: B8524334
Peso molecular: 170.21 g/mol
Clave InChI: JXKVRYBOCCMORC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,8-Dihydrocyclopent[a]inden-1[2H]-one is a high-purity chemical compound supplied for research and development purposes. This fused bicyclic molecule, featuring a ketone functional group, is of significant interest in medicinal chemistry and materials science as a versatile synthetic building block. Researchers value this compound for its potential as a core scaffold in the synthesis of novel heterocyclic systems with potential biological activity. Its mechanism of action is application-specific; for instance, in pharmaceutical research, such scaffolds are often investigated for their ability to modulate protein-protein interactions or enzyme activity due to their rigid, three-dimensional structure. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the primary scientific literature for the most current studies on this compound's specific applications and properties.

Propiedades

Fórmula molecular

C12H10O

Peso molecular

170.21 g/mol

Nombre IUPAC

2,4-dihydro-1H-cyclopenta[a]inden-3-one

InChI

InChI=1S/C12H10O/c13-12-6-5-10-9-4-2-1-3-8(9)7-11(10)12/h1-4H,5-7H2

Clave InChI

JXKVRYBOCCMORC-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)C2=C1C3=CC=CC=C3C2

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

2,3-Dihydro-1H-inden-1-one (1-Indanone)
  • Molecular Formula : C₉H₈O
  • Molecular Weight : 132.16 g/mol
  • Structure: A monocyclic ketone with a single benzene ring fused to a five-membered cyclopentenone.
  • Key Differences : Lacks the additional fused cyclopentane ring present in the target compound.
  • Applications : Widely used as a precursor for chalcone derivatives (e.g., spiro compounds) and in materials science .
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
  • Molecular Formula : C₁₁H₁₂O
  • Molecular Weight : 160.21 g/mol
  • Structure: Substituted indanone with methyl groups at positions 6 and 5.
  • Key Differences : Methyl substituents enhance steric hindrance and alter electronic properties compared to the unsubstituted target compound.
  • Applications : Intermediate in fine chemical synthesis .
Dicyclopenta[a,f]naphthalen-2(3H)-one
  • Molecular Formula : C₁₈H₂₂O
  • Molecular Weight : 254.37 g/mol
  • Structure: A tricyclic system with two fused cyclopentane rings and a naphthalenone core.
  • Key Differences : Additional fused rings increase complexity and rigidity, affecting solubility and reactivity.
  • Applications: Studied for steroid-like activity (e.g., A-Norprogesterone derivatives) .
(3aR,8bR)-3a,8b-Dihydroxy-1-phenylindeno[1,2-b]pyrrol-4-one
  • Molecular Formula: C₁₇H₁₃NO₃
  • Molecular Weight : 287.29 g/mol
  • Structure: Contains a pyrrolidine ring fused to an indenone, with hydroxyl and nitro substituents.
  • Key Differences : Heteroatom inclusion (N, S) and functional groups (hydroxy, nitro) confer distinct biological and catalytic properties .

Physical and Chemical Properties

Compound Boiling Point (°C) Solubility Hydrogen Bond Acceptors
3,8-Dihydrocyclopent[a]inden-1[2H]-one Not reported Low polarity solvents 1 (ketone)
2,3-Dihydro-1H-inden-1-one 243–245 Ethanol, acetone 1 (ketone)
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one Not reported Organic solvents 1 (ketone)
Dicyclopenta[a,f]naphthalen-2(3H)-one Not reported DMSO, DMF 1 (ketone)

Notes:

  • Substituted derivatives (e.g., methyl or hydroxyl groups) exhibit higher polarity and altered solubility profiles .
  • Fused ring systems (e.g., tricyclic dicyclopenta compounds) display reduced solubility due to increased hydrophobicity .

Métodos De Preparación

Hydrogenation of Diketone Precursors

A foundational approach involves the hydrogenation of 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut[a]inden-1-one. As reported in a 1983 study, this method employs catalytic hydrogenation under palladium oxide (PdO) or palladium-on-charcoal (Pd/C) to reduce the dichloro diketone to 3,8-dihydrocyclopent[a]inden-1[2H]-one . Key steps include:

  • Reduction Conditions : Hydrogen gas at atmospheric pressure, ethanol solvent, and room temperature.

  • Catalyst Loading : 10% Pd/C (0.3–1.0 g per 3–7.6 g substrate) achieves near-quantitative conversion.

  • Post-Hydrogenation Workup : Distillation under reduced pressure (90°C/0.1 torr) yields the ketone as a colorless oil .

This method is noted for its simplicity and scalability, though the availability of the dichloro diketone precursor remains a limitation.

Cycloaddition Reactions with 1,2-Diaza-1,3-Dienes

Recent advances leverage ZnCl2-catalyzed [4 + 2] cycloaddition between indoles and cyclic 1,2-diaza-1,3-dienes (DDs). For example, the reaction of N-methyl indole (1a ) with six-membered DD (2a ) in dichloromethane (DCM) produces tetrahydro-1H-pyridazino[3,4-b]indoles, which are hydrolyzed to 3,8-dihydrocyclopent[a]inden-1[2H]-one derivatives .

  • Catalytic System : Heterogeneous ZnCl2 in DCM.

  • Yields : 40–68% for fused indoline products .

  • Mechanistic Insight : DFT calculations support a concerted inverse electron-demand hetero-Diels–Alder pathway, with ZnCl2 activating the DD via Lewis acid coordination .

This method offers regioselectivity but requires precise control over steric and electronic effects in the indole substrate.

Pauson–Khand Reaction of Morita–Baylis–Hillman Adducts

The intramolecular Pauson–Khand (PK) reaction has emerged as a powerful tool for constructing the cyclopenta[a]indenone skeleton. Morita–Baylis–Hillman (MBH) adducts derived from 2-alkynyl benzaldehydes undergo Co2(CO)8-mediated carbonylative cyclization to form 3,8-dihydrocyclopent[a]inden-1[2H]-one derivatives .

  • Reaction Conditions : 1,2-Dichloroethane (DCE), 80°C, 12–24 hours.

  • Yields : 64–82% with excellent diastereoselectivity (>94:6 dr) .

  • Substrate Scope : Tolerates electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CN) groups on the benzaldehyde moiety .

Table 1. Representative PK Reaction Outcomes

MBH Adduct SubstituentProduct Yield (%)Diastereomeric Ratio
R = Ph64>99:1
R = n-Pr68>99:1
R = TsNH-7894:6

This method is highly versatile but requires specialized Co2(CO)8 handling.

Rhodium-Catalyzed Carbonylative [2 + 2 + 1] Cyclization

A novel approach employs RhCl(CO)2 to mediate a carbonylative ring-closing reaction. Treatment of 3-(2-ethynylphenyl)prop-2-ynyl benzenesulfinate under CO atmosphere induces a 2,3-sigmatropic rearrangement followed by cyclization, yielding 8-(phenylsulfonyl)-1H-cyclopent[a]inden-2-one .

  • Conditions : 40°C, 2.5 mol% Rh catalyst, toluene solvent.

  • Yield : 85–90% for the sulfonyl-substituted intermediate .

  • Downstream Modification : Lipase-mediated resolution (e.g., Candida antarctica lipase B) provides enantiopure 3-acetoxy derivatives .

This route is notable for its atom economy but involves costly rhodium catalysts.

Oxime Formation and Reduction

The patent literature describes converting 3,8-dihydrocyclopent[a]inden-1[2H]-one to its oxime followed by reduction to amines, which can be cyclized back to the ketone :

  • Oxime Synthesis : Hydroxylamine hydrochloride in ethanol/acetic acid (80–90% yield).

  • Reduction : H2/Ni-Al alloy or catalytic hydrogenation (Pd/C) affords primary amines.

  • Oxidative Workup : Jones reagent or MnO2 regenerates the ketone .

This sequence is useful for introducing nitrogen functionalities but adds synthetic steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,8-Dihydrocyclopent[a]inden-1[2H]-one, and how do reaction conditions influence yield?

  • Methodological Answer : Base-catalyzed aldol condensation is a common approach for synthesizing structurally related indenone derivatives. For example, chalcone derivatives (e.g., (E)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one) are synthesized using KOH/EtOH under reflux, achieving yields of 60–75% . Optimize reaction time (typically 6–12 hours) and stoichiometry (1:1.2 molar ratio of ketone to aldehyde) to minimize side products. Monitor progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography.

Q. How can researchers confirm the structural identity of 3,8-Dihydrocyclopent[a]inden-1[2H]-one?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve stereochemistry (as demonstrated for (2~{S})-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-2,3-dihydroinden-1-one) .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts with CRC Handbook data (e.g., 2-Indanone derivatives show characteristic carbonyl 13C^{13}C peaks at ~205 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (expected [M+H]+^+ for C12_{12}H10_{10}O: 170.0732).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (reported irritancy in structurally similar indenones) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Segregate halogenated waste (if applicable) and consult biohazard protocols, as indenone derivatives may require incineration .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities in 3,8-Dihydrocyclopent[a]inden-1[2H]-one production?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to KOH (e.g., NaH or L-proline) to enhance regioselectivity .
  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of aromatic intermediates.
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and identify steric hindrance in the cyclopentane ring .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to predict reactivity in Diels-Alder reactions.
  • Molecular docking : Screen for binding affinity with biological targets (e.g., COX-2 enzymes) using AutoDock Vina, leveraging the compound’s fused bicyclic structure .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-validation : Compare experimental 1H^1H NMR shifts with predicted values from ACD/Labs or ChemDraw.
  • Dynamic NMR (DNMR) : Investigate conformational flexibility if splitting patterns deviate from expected first-order coupling.
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities affecting spectral clarity .

Q. What strategies enable functionalization of 3,8-Dihydrocyclopent[a]inden-1[2H]-one for pharmacological studies?

  • Methodological Answer :

  • Electrophilic substitution : Introduce halogens (e.g., fluorine at the 4-position) using NBS or Selectfluor, as seen in 6-fluoro-2,3-dihydro-1H-inden-1-amine derivatives .
  • Reductive amination : Attach aminoalkyl groups via NaBH3_3CN-mediated reactions to enhance bioavailability.
  • Click chemistry : Incorporate triazole moieties using Cu(I)-catalyzed azide-alkyne cycloaddition for targeted drug delivery .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.